molecular formula C28H36N4O2S B2392754 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide CAS No. 1005298-06-5

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2392754
CAS No.: 1005298-06-5
M. Wt: 492.68
InChI Key: VFZMHOMBVMGZRY-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the intermediate: The initial step involves the reaction of 4-dimethylaminobenzaldehyde with phenylpiperazine under acidic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Sulfonation: The final step involves the reaction of the amine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include secondary or tertiary amines.

    Substitution: Products depend on the nucleophile used, leading to various substituted sulfonamides.

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide
  • N-(2-(4-(dimethylamino)phenyl)-2-(4-ethylpiperazin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide

Uniqueness

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O2S/c1-22-10-15-28(23(2)20-22)35(33,34)29-21-27(24-11-13-25(14-12-24)30(3)4)32-18-16-31(17-19-32)26-8-6-5-7-9-26/h5-15,20,27,29H,16-19,21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZMHOMBVMGZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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